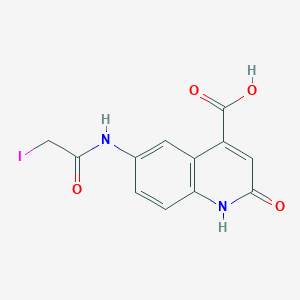

6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Description

6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a quinoline-based compound featuring a 2-oxo-1,2-dihydroquinoline core substituted with an iodoacetamido group at position 6 and a carboxylic acid at position 2. The quinoline scaffold is well-documented for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

CAS No. |

92696-36-1 |

|---|---|

Molecular Formula |

C12H9IN2O4 |

Molecular Weight |

372.11 g/mol |

IUPAC Name |

6-[(2-iodoacetyl)amino]-2-oxo-1H-quinoline-4-carboxylic acid |

InChI |

InChI=1S/C12H9IN2O4/c13-5-11(17)14-6-1-2-9-7(3-6)8(12(18)19)4-10(16)15-9/h1-4H,5H2,(H,14,17)(H,15,16)(H,18,19) |

InChI Key |

PQNFZTLFTVYDMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CI)C(=CC(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline ring, introduction of the iodoacetamido group, and carboxylation. Specific reaction conditions such as temperature, pH, and solvents are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The iodoacetamido group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications, particularly in the alkylation of cysteine residues.

Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its ability to alkylate thiol groups in proteins. This alkylation process inhibits the activity of enzymes by modifying cysteine residues, which can affect various biochemical pathways. The compound’s reactivity with thiol groups makes it a valuable tool in studying protein function and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

a) 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid (Core Structure)

- Structure : Lacks the iodoacetamido group at position 5.

- Properties : Molecular weight 189.17 g/mol, Log S (solubility) = -2.6, TPSA (Topological Polar Surface Area) = 75.3 Ų, moderate BBB permeability .

- Applications : Serves as a precursor for synthesizing derivatives with enhanced bioactivity. Exhibits antioxidant activity in DPPH radical scavenging assays when functionalized (e.g., vanillic acid or kaempferol derivatives) .

b) Ethyl-2-Bromoacetate Alkylated Quinolones

- Structure : Synthesized via alkylation of the core structure with ethyl-2-bromoacetate, introducing ester groups .

- Applications : Demonstrated antibiotic activity against bacterial infections, addressing resistance issues. The ethyl ester moiety enhances lipophilicity, improving membrane permeability .

c) N-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

- Structure: Substituted with an aminoacetamide group at position 6 instead of iodoacetamido.

- Synthesis: Prepared via coupling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with 2-aminoacetamide in DMF .

- Key Difference: The absence of iodine reduces reactivity but improves stability, making it suitable for non-covalent interactions in drug design.

Coumarin-Based Analogues

a) 7-(2-Iodoacetamido)-2-oxo-2H-chromene-4-carboxylic Acid (I-Cca)

- Structure: Replaces the quinoline core with a coumarin (chromene) scaffold.

- Applications : Functions as a fluorescent probe due to coumarin’s photophysical properties. The iodine atom enables conjugation or radiolabeling, similar to the target compound .

- Key Difference: Coumarin’s planar structure and extended π-conjugation enhance fluorescence, making it ideal for imaging studies, unlike quinoline derivatives .

Reactivity and Conjugation Potential

- Iodoacetamido Group: The iodine in the target compound allows for nucleophilic substitution (e.g., with thiols in proteins), enabling bioconjugation or radiopharmaceutical development. This is absent in non-halogenated analogues like the aminoacetamide derivative .

- Ethyl Ester vs. Carboxylic Acid: Alkylated quinolones (ethyl ester) exhibit higher lipophilicity, favoring cellular uptake, while the carboxylic acid group in the target compound enhances solubility and hydrogen-bonding capacity .

Physicochemical Properties

- Solubility : The target compound’s Log S (-2.6) is comparable to the core structure but lower than coumarin analogues due to iodine’s hydrophobic contribution .

- TPSA : High TPSA (≥75 Ų) in all carboxylic acid-containing derivatives suggests moderate membrane permeability, typical for polar molecules .

Biological Activity

6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic compound that belongs to the class of dihydroquinoline derivatives. It exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, and potential therapeutic applications based on current research.

Chemical Structure and Properties

The compound has the molecular formula and features a quinoline core with an iodoacetamido substituent. Its structure is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes.

Key Mechanisms:

- Inhibition of Kinases: The compound has been shown to act as an inhibitor of Axl kinase, a receptor tyrosine kinase implicated in cancer progression and metastasis. By inhibiting Axl kinase, it interferes with pathways such as PI3K/AKT and MAPK/ERK, which are crucial for cell survival, growth, and proliferation.

- Impact on Epithelial-Mesenchymal Transition (EMT): It suppresses TGF-beta 1-induced EMT, which is significant in cancer metastasis. This inhibition leads to reduced migration and invasion capabilities of cancer cells.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation and migration through kinase inhibition. |

| Antiviral Activity | Exhibits potential as an HIV integrase inhibitor, impacting viral replication. |

| Enzyme Inhibition | Targets specific kinases affecting signaling pathways related to growth and survival. |

Case Study 1: Anticancer Effects

A study demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells. The mechanism involved the downregulation of key proteins associated with cell cycle progression and apoptosis resistance.

Case Study 2: Antiviral Potential

In vitro studies have shown that the compound can inhibit HIV infection by binding to the CD4 receptor on T cells. This interaction prevents the virus from entering host cells, suggesting its potential use in antiviral therapies.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable solubility characteristics in DMSO and methanol, which may enhance its bioavailability for therapeutic applications. Further studies are needed to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.